Cas no 1613582-45-8 (2-methyl-6-phenylhex-5-en-2-amine)

2-methyl-6-phenylhex-5-en-2-amine 化学的及び物理的性質
名前と識別子
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- 2-methyl-6-phenylhex-5-en-2-amine
- EN300-1863491
- 1613582-45-8
-
- インチ: 1S/C13H19N/c1-13(2,14)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10H,7,11,14H2,1-2H3/b10-6+
- InChIKey: MVVQBKHSWPRPLK-UXBLZVDNSA-N
- ほほえんだ: NC(C)(C)CC/C=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 189.151749610g/mol
- どういたいしつりょう: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-methyl-6-phenylhex-5-en-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1863491-0.5g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1863491-10.0g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1863491-0.05g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1863491-0.1g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1863491-5g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1863491-1.0g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1863491-2.5g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1863491-5.0g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 5g |
$3313.0 | 2023-06-01 | ||
Enamine | EN300-1863491-10g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1863491-1g |
2-methyl-6-phenylhex-5-en-2-amine |
1613582-45-8 | 1g |
$986.0 | 2023-09-18 |
2-methyl-6-phenylhex-5-en-2-amine 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-methyl-6-phenylhex-5-en-2-amineに関する追加情報
Comprehensive Overview of 2-methyl-6-phenylhex-5-en-2-amine (CAS No. 1613582-45-8): Properties, Applications, and Industry Insights
2-methyl-6-phenylhex-5-en-2-amine (CAS No. 1613582-45-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This amine derivative contains a phenylhexenyl backbone with a terminal methyl group, offering versatile reactivity for synthetic modifications. Recent studies highlight its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting compounds.
The compound's molecular structure (C13H19N) features a conjugated double bond at the 5-position, which enhances its utility in Diels-Alder reactions and other cycloaddition processes. Researchers are exploring its role in creating novel heterocycles, especially for applications in neuromodulator design. The methyl group at the 2-position provides steric influence that can significantly alter metabolic stability—a key consideration in modern drug discovery pipelines.
Current market trends show growing interest in 2-methyl-6-phenylhex-5-en-2-amine as a precursor for flavor and fragrance compounds. Its phenylhexenyl moiety resembles structural elements found in various plant-derived terpenoids, making it valuable for synthetic biology applications. The compound's low molecular weight (189.30 g/mol) and moderate lipophilicity (calculated LogP ≈ 2.8) position it favorably for bioavailability optimization studies.
Analytical characterization of CAS 1613582-45-8 typically involves GC-MS (showing characteristic fragments at m/z 148 and 91) and NMR spectroscopy (with distinctive vinyl proton signals between δ 5.2–5.8 ppm). The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature reactions, while its amine functionality allows for straightforward derivatization via reductive amination or amide coupling.
In green chemistry applications, researchers are investigating 2-methyl-6-phenylhex-5-en-2-amine as a potential biocatalyst substrate. Its balanced hydrophobicity enables efficient processing in both aqueous and organic media, addressing the pharmaceutical industry's need for sustainable synthesis methods. Recent patent filings reveal innovative uses in asymmetric catalysis, particularly for creating chiral amine intermediates.
The compound's safety profile has been evaluated through in silico toxicity prediction models, showing favorable results for mutagenicity and hERG inhibition endpoints. These computational assessments align with growing industry demand for early-stage ADMET screening of novel chemical entities. Proper handling requires standard laboratory precautions, including use of nitrogen atmosphere for long-term storage to prevent oxidation.
Supply chain data indicates increasing availability of 1613582-45-8 from specialty chemical manufacturers, with purity grades ranging from 95% (technical) to >99% (HPLC-grade). Pricing trends reflect its status as a low-volume high-value chemical, with current market focus on developing cost-effective synthetic routes using transition metal catalysis or enzyme-mediated processes.
Future research directions for 2-methyl-6-phenylhex-5-en-2-amine include exploration of its photophysical properties for material science applications and investigation as a ligand precursor for organometallic complexes. The compound's structural flexibility offers numerous opportunities in medicinal chemistry, particularly for designing allosteric modulators targeting GPCR receptors.
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